molecular formula C15H13NO3 B411856 3-methoxybenzaldehyde O-benzoyloxime

3-methoxybenzaldehyde O-benzoyloxime

カタログ番号: B411856
分子量: 255.27g/mol
InChIキー: IMYRSLLJTMDPRY-LFIBNONCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methoxybenzaldehyde O-benzoyloxime is a derivative of 3-methoxybenzaldehyde, where the aldehyde group is converted into an oxime and subsequently benzoylated. This compound belongs to the class of O-acyloximes, which are characterized by their R1–C=N–O–C(O)–R2 structure. Such derivatives are often explored for their biological activities, including local anesthetic and anti-inflammatory properties, as well as their ability to form inclusion complexes with cyclodextrins to enhance solubility and stability .

The synthesis typically involves oximation of 3-methoxybenzaldehyde followed by benzoylation. For example, complexes with β-cyclodextrin (e.g., LA-180) are synthesized by mixing equimolar solutions of the O-benzoyloxime derivative and β-cyclodextrin in ethanol-water, followed by evaporation at 50–55°C. These complexes exhibit improved pharmacological profiles, such as reduced toxicity and enhanced efficacy .

特性

分子式

C15H13NO3

分子量

255.27g/mol

IUPAC名

[(E)-(3-methoxyphenyl)methylideneamino] benzoate

InChI

InChI=1S/C15H13NO3/c1-18-14-9-5-6-12(10-14)11-16-19-15(17)13-7-3-2-4-8-13/h2-11H,1H3/b16-11+

InChIキー

IMYRSLLJTMDPRY-LFIBNONCSA-N

SMILES

COC1=CC=CC(=C1)C=NOC(=O)C2=CC=CC=C2

異性体SMILES

COC1=CC=CC(=C1)/C=N/OC(=O)C2=CC=CC=C2

正規SMILES

COC1=CC=CC(=C1)C=NOC(=O)C2=CC=CC=C2

製品の起源

United States

類似化合物との比較

Key Observations :

  • Substituents on the benzaldehyde core (e.g., fluoro, methoxy) influence electronic properties and binding interactions.
  • β-cyclodextrin complexation is a common strategy to enhance bioavailability and reduce toxicity, as seen in LA-180 and related compounds .

Table 2: Pharmacological Profiles of O-Benzoyloxime Derivatives

Compound Name Biological Activity Toxicity (LD₅₀, mg/kg) Notable Findings Reference
3-Methoxybenzaldehyde O-benzoyloxime-β-CD (LA-180) Local anesthetic (infiltration/conduction) 925 (subcutaneous) High activity, low toxicity compared to lidocaine and novocaine
(E)-(3,5-di-t-butyl)-4-methoxybenzaldehyde O-benzoyloxime Cardiovascular applications (Lp-PLA2 inhibition) N/A Potential for atherosclerosis treatment; no toxicity data reported
3-Methoxybenzaldehyde thiosemicarbazone Anti-cancer (in silico and in vitro) N/A Poor solubility in polar solvents; drug-likeness complies with Lipinski’s rules

Key Observations :

  • LA-180 demonstrates superior local anesthetic activity with minimal acute toxicity, making it a promising candidate for clinical use .
Physicochemical and ADMET Properties

Table 3: Drug-Likeness and ADMET Predictions

Property 3-Methoxybenzaldehyde O-benzoyloxime 3-Methoxybenzaldehyde Thiosemicarbazone (E)-4-Fluorobenzaldehyde O-benzoyloxime
Molecular Weight (g/mol) 297.28 209.27 259.24
LogP 2.5 (predicted) 1.8 3.1
H-bond Donors 1 2 1
H-bond Acceptors 4 4 4
BBB Permeability Low Low Moderate
Ames Toxicity Non-mutagenic Non-mutagenic Potential mutagenic risk

Key Observations :

  • O-benzoyloximes generally have higher LogP values than thiosemicarbazones, suggesting better membrane permeability.
  • Fluorinated derivatives may carry higher mutagenic risks, necessitating further toxicity studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。